molecular formula C10H12O B6244886 5-(prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one, Mixture of diastereomers CAS No. 210172-12-6

5-(prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one, Mixture of diastereomers

Cat. No.: B6244886
CAS No.: 210172-12-6
M. Wt: 148.2
InChI Key:
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Description

5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one is a complex organic compound characterized by its bicyclic structure and the presence of a prop-2-yn-1-yl group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structural features of this compound make it a subject of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the prop-2-yn-1-yl group. One common approach is the cyclization of a suitable precursor, such as a diene, under controlled conditions to form the bicyclic structure. Subsequent functionalization introduces the prop-2-yn-1-yl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and specific solvents are often employed to optimize yields and purity. The process may also include purification steps to separate the diastereomers and obtain the desired mixture.

Chemical Reactions Analysis

Types of Reactions: 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 5-(prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. Research may focus on developing new drugs that target specific diseases or conditions.

Industry: In industry, the compound can be used in the development of new materials and chemicals. Its properties may be harnessed for applications in polymer science, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which 5-(prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • Bicyclo[4.1.0]heptan-2-one derivatives: These compounds share the bicyclic structure but differ in the substituents attached to the core.

  • Prop-2-yn-1-yl derivatives: Other compounds containing the prop-2-yn-1-yl group may have different core structures or functional groups.

Uniqueness: 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one is unique due to its combination of the bicyclic structure and the prop-2-yn-1-yl group. This combination provides distinct chemical and physical properties that are not found in other similar compounds.

Properties

CAS No.

210172-12-6

Molecular Formula

C10H12O

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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